![molecular formula C12H15F2NO B7863424 N-[(2,3-difluorophenyl)methyl]oxan-4-amine](/img/structure/B7863424.png)
N-[(2,3-difluorophenyl)methyl]oxan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,3-difluorophenyl)methyl]oxan-4-amine is a chemical compound characterized by the presence of a difluorophenyl group attached to an oxan-4-amine structure. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The difluorophenyl group is known for its ability to enhance the biological activity and stability of molecules, making this compound a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluorophenyl)methyl]oxan-4-amine typically involves the introduction of the difluorophenyl group to the oxan-4-amine structure through various chemical reactions. One common method involves the use of difluoromethylation reagents to introduce the difluorophenyl group. This process can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
N-[(2,3-difluorophenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives of this compound .
科学研究应用
N-[(2,3-difluorophenyl)methyl]oxan-4-amine has a wide range of applications in scientific research:
作用机制
The mechanism by which N-[(2,3-difluorophenyl)methyl]oxan-4-amine exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s binding affinity to these targets, which may include enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects . The pathways involved in these mechanisms are often complex and may include signal transduction, gene expression regulation, and metabolic processes .
相似化合物的比较
Similar Compounds
Similar compounds to N-[(2,3-difluorophenyl)methyl]oxan-4-amine include other difluoromethylated compounds such as:
- N-[(2,4-difluorophenyl)methyl]oxan-4-amine
- N-[(2,5-difluorophenyl)methyl]oxan-4-amine
- N-[(3,4-difluorophenyl)methyl]oxan-4-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific difluorophenyl substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atoms on the phenyl ring can affect the compound’s electronic properties and its interaction with molecular targets, making it unique in its applications and effects .
属性
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-3-1-2-9(12(11)14)8-15-10-4-6-16-7-5-10/h1-3,10,15H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCHAELFWBVPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
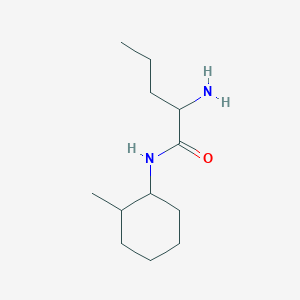
![Tert-butyl 4-[(cyclohexylmethyl)amino]piperidine-1-carboxylate](/img/structure/B7863366.png)
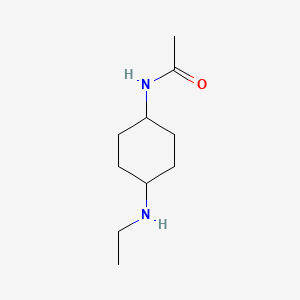
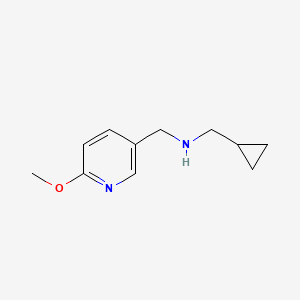
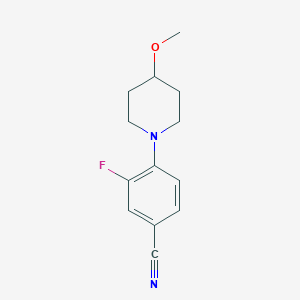
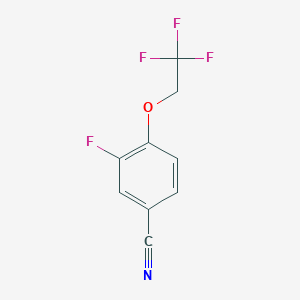
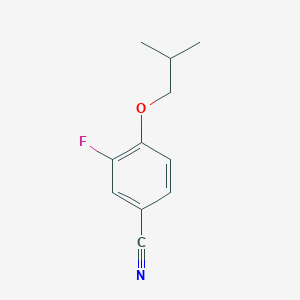
![(Cyclopropylmethyl)[(2,3-difluorophenyl)methyl]amine](/img/structure/B7863420.png)
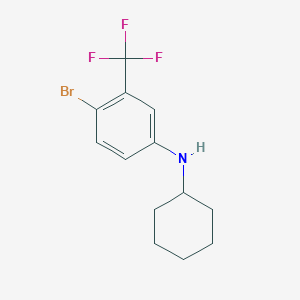
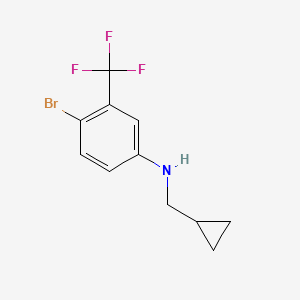

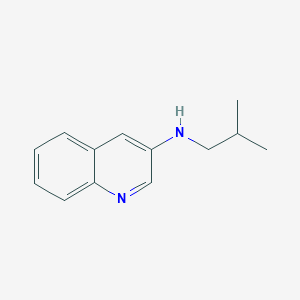
![N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide](/img/structure/B7863449.png)
![N-[3-(difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B7863452.png)
